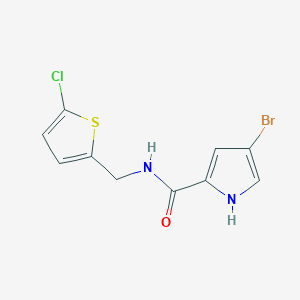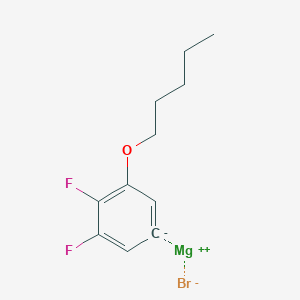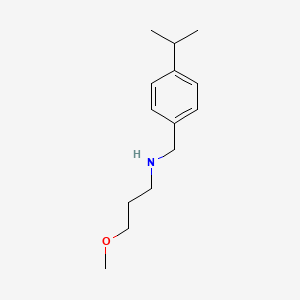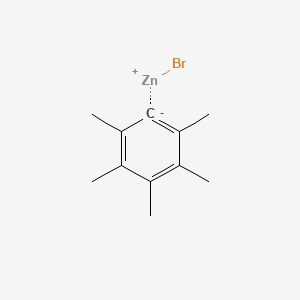
2,3,4,5,6-PentamethylphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5,6-Pentamethylphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is characterized by the presence of a zinc atom bonded to a bromide ion and a 2,3,4,5,6-pentamethylphenyl group. The solution is prepared in tetrahydrofuran, a common solvent in organic chemistry due to its ability to dissolve a wide range of compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-pentamethylphenylzinc bromide typically involves the reaction of 2,3,4,5,6-pentamethylbromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
C6(CH3)5Br+Zn→C6(CH3)5ZnBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2,3,4,5,6-Pentamethylphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded group is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include alkyl halides and aryl halides. The reactions are usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst.
Coupling Reactions: Common reagents include boronic acids and esters. The reactions are performed under mild conditions with palladium catalysts.
Major Products:
Substitution Reactions: The major products are substituted aromatic compounds.
Coupling Reactions: The major products are biaryl compounds.
科学的研究の応用
2,3,4,5,6-Pentamethylphenylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: It is a valuable reagent for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
作用機序
The mechanism of action of 2,3,4,5,6-pentamethylphenylzinc bromide involves the transfer of the pentamethylphenyl group to a substrate. In coupling reactions, the zinc compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and substrate used.
類似化合物との比較
2,3,4,5,6-Pentafluorophenylzinc Bromide: Similar in structure but with fluorine atoms instead of methyl groups.
2,6-Difluorophenylzinc Bromide: Contains two fluorine atoms at the 2 and 6 positions.
5-Methoxycarbonylthiazol-2-ylzinc Bromide: Contains a thiazole ring with a methoxycarbonyl group.
Uniqueness: 2,3,4,5,6-Pentamethylphenylzinc bromide is unique due to the presence of five methyl groups, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a significant role.
特性
分子式 |
C11H15BrZn |
|---|---|
分子量 |
292.5 g/mol |
IUPAC名 |
bromozinc(1+);1,2,3,4,5-pentamethylbenzene-6-ide |
InChI |
InChI=1S/C11H15.BrH.Zn/c1-7-6-8(2)10(4)11(5)9(7)3;;/h1-5H3;1H;/q-1;;+2/p-1 |
InChIキー |
MRGHHHNIDIBSTA-UHFFFAOYSA-M |
正規SMILES |
CC1=[C-]C(=C(C(=C1C)C)C)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


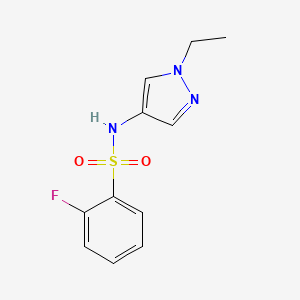
![2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)

![3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile](/img/structure/B14901976.png)
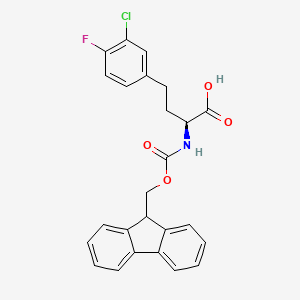
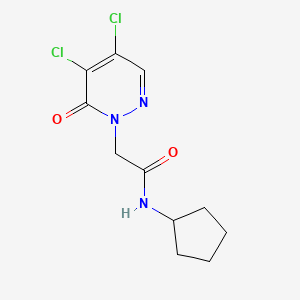

![1-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B14901993.png)
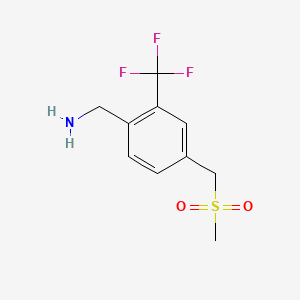
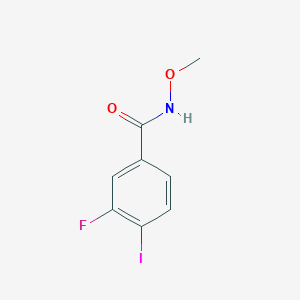
![4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14902012.png)
